2-Methylpyrido[2,3-b]pyrazin-3(4H)-one
Overview
Description
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is a chemical compound with diverse scientific applications. It acts as a versatile building block in organic synthesis, enabling the creation of novel drug candidates and functional materials. The CAS number for this compound is 128102-80-7 .
Synthesis Analysis
The synthesis of pyrido[2,3-b]pyrazine derivatives has been achieved through multicomponent reactions . The chemical structures of these compounds were ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations were also executed to obtain spectroscopic and electronic properties .Molecular Structure Analysis
The molecular formula of 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one is C8H7N3O . The molecular weight of this compound is 161.16 .Chemical Reactions Analysis
The direct C-3 arylation of quinoxalin-2-ones with arenes is achieved by a Pd (TFA)2-catalyzed cross-dehydrogenative coupling (CDC) reaction . This protocol represents an efficient technique to access various 3-arylbenzo[g]quinoxalinones and 2-aryl-4-methylpyrido[3,4-b]pyrazin-3(4H)-ones under mild conditions .Physical And Chemical Properties Analysis
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one exhibits high photoluminescence quantum efficiency (PLQY) and has a simple molecular structure . These properties make it a crucial component in a full-color emitting material system, which is essential for cost-effective multicolor display applications .Scientific Research Applications
Application 1: Electrochemical DNA Sensing, Nonlinear Optical Properties and Biological Activity
- Summary of the Application : This compound is used in the electrochemical sensing of DNA, nonlinear optical (NLO) applications, and has shown biological activity .
- Methods of Application or Experimental Procedures : The chemical structures of the synthesized pyrido[2,3-b]pyrazin based heterocyclic compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results or Outcomes : The high NLO response revealed that these compounds had very remarkable contributions towards NLO technological applications. Further, these compounds are utilized for the first time in electrochemical sensing of DNA, in vitro antioxidant and antiurease activity .
Application 2: Full-Color Fluorescent Materials for High-Performance OLEDs
- Summary of the Application : This compound is used in the creation of full-color fluorescent materials for high-performance Organic Light Emitting Diodes (OLEDs) .
- Methods of Application or Experimental Procedures : A new tailor-made fluorescent core (pyrido [2,3- b ]pyrazine) is designed and synthesized. Through systematically fine-tuning the band gap, the versatile pyrido [2,3- b ]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results or Outcomes : Two thermally activated delayed fluorescence (TADF) molecules were obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
properties
IUPAC Name |
2-methyl-4H-pyrido[2,3-b]pyrazin-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5-8(12)11-7-6(10-5)3-2-4-9-7/h2-4H,1H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYPXESCIKDICR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(NC1=O)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565357 | |
Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
CAS RN |
128102-80-7 | |
Record name | 2-Methylpyrido[2,3-b]pyrazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10565357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.